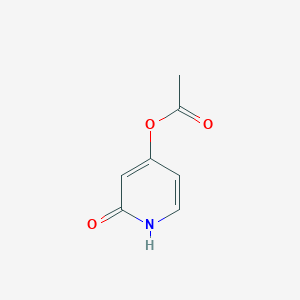

4-Acetoxy-2-pyridone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2-oxo-1H-pyridin-4-yl) acetate |

InChI |

InChI=1S/C7H7NO3/c1-5(9)11-6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10) |

InChI Key |

MGPHSYZQLLOQKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=O)NC=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Acetoxy 2 Pyridone and Its Structural Analogs

De Novo Construction of 2-Pyridone and 4-Hydroxy-2-pyridone Ring Systems

De novo synthesis involves the assembly of the pyridone ring from simpler, non-cyclic starting materials. These strategies are highly versatile, allowing for the introduction of diverse substituents onto the heterocyclic core.

Cyclization and cycloaddition reactions represent a powerful class of strategies for forming the 2-pyridone ring in a single, often stereocontrolled, step. These methods involve the formation of multiple carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic system.

One prominent approach is the [4+2] cycloaddition , or Diels-Alder reaction. In this strategy, a 1,3-azadiene acts as the four-atom component, reacting with a two-atom dienophile, typically an alkyne. For instance, a facile [4+2] annulation of in situ generated azadienes (from N-propargylamines) with active methylene (B1212753) compounds provides a versatile route to structurally diverse 2-pyridones. organic-chemistry.orgthieme-connect.com A related strategy employs pyrazinone intermediates which undergo intermolecular cycloaddition with alkyne substrates, followed by a cycloreversion (retro-Diels-Alder) of the resulting [2.2.2]-diazabicycloalkene cycloadduct to yield the 2-pyridone product.

Another key strategy is 6π-electrocyclization . This method involves the thermally or photochemically induced cyclization of a conjugated system containing 6 π-electrons. Dienyl isocyanates, generated in situ from dienyl carboxylic acids via a Curtius rearrangement, can undergo 6π-electrocyclization to form the 2-pyridone ring under relatively mild conditions, often just requiring elevated temperatures (80-100 °C) in a solvent like toluene.

The following table summarizes examples of cycloaddition strategies for synthesizing 2-pyridone derivatives.

Table 1: Examples of Cycloaddition Strategies in 2-Pyridone Synthesis| Strategy | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| [4+2] Annulation | N-Propargylamines, Active Methylene Compounds | Base-promoted | Highly Functionalized 2-Pyridones |

| [4+2] Cycloaddition/ Cycloreversion | Pyrazinone Precursors, Alkyne Substrates | Heat (e.g., 110 °C) | 3,5-Disubstituted 2-Pyridones |

| 6π-Electrocyclization | Dienyl Carboxylic Acids | DPPA, Et₃N, then heat (80-100 °C) | Substituted 2-Pyridones |

Condensation and annulation reactions build the pyridone framework by combining multiple components with the elimination of a small molecule, such as water or an alcohol. These methods are among the most established and widely used for pyridone synthesis.

The Guareschi-Thorpe condensation is a classic method that involves the reaction of a cyanoacetamide with a 1,3-diketone to form a substituted 2-pyridone. wikipedia.org This reaction remains a foundational approach for accessing this heterocyclic core.

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for synthesizing complex molecules like 2-pyridones in a single step from three or more starting materials. For example, a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can produce complex pyrano[3,2-c]pyridones in high yields (75-98%) under reflux in ethanol (B145695). nih.gov These reactions are valued for their high atom economy and operational simplicity.

Annulation tactics often involve the Michael addition of a nucleophile to an activated alkyne, followed by intramolecular cyclization. An efficient protocol for creating 5,6-fused 2-pyridone ring systems utilizes a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, which is then followed by an acid- or base-promoted intramolecular ring closure and decarboxylation. organic-chemistry.orgthieme-connect.com Similarly, enaminones can serve as versatile precursors. The reaction of enaminones with α,β-unsaturated acid anhydrides can lead to the formation of tetrahydro-2-pyridones through an aza-annulation process. nih.gov

The table below highlights various condensation and annulation approaches.

Table 2: Condensation and Annulation Methodologies for Pyridone Synthesis| Methodology | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Base | Classic method for 2-pyridone synthesis. wikipedia.org |

| Three-Component Reaction | Aromatic Aldehyde, Malononitrile, 4-Hydroxy-2-pyridone | Triethylamine (B128534) | High-yield synthesis of pyrano-fused pyridones. nih.gov |

| Tandem Condensation/ Annulation | Propiolamide, Cyclic β-keto ester | Na₂CO₃, then Acid/Base | Efficient construction of fused pyridone systems in water. thieme-connect.com |

| Aza-Annulation | Resin-bound Enamines, α,β-Unsaturated Acid | DPPA, TEA | Solid-phase synthesis of tetrahydro-2-pyridones. nih.gov |

Transition Metal-Catalyzed Syntheses of Pyridone Frameworks

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity under mild conditions. Catalysts based on palladium, copper, rhodium, and gold have been successfully employed to construct or functionalize the 2-pyridone scaffold.

Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds. One powerful strategy involves the cross-coupling of pyridone triflates with various coupling partners. For instance, N-alkyl-4-triflyloxy-2-pyridones undergo Suzuki coupling with aryl boronic acids at room temperature using a Pd₂(dba)₃/P(o-tol)₃ catalytic system to yield 4-aryl-2-pyridones. thieme-connect.com

Direct C-H activation and functionalization offer a more atom-economical approach. The direct C3-arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids can be achieved using palladium acetate (B1210297) as the catalyst. rsc.org More complex transformations, such as the palladium-catalyzed aerobic oxidative dicarbonation of N-(furan-2-ylmethyl) alkyne amides with alkenes, provide a step-economical route to highly conjugated functionalized 2-pyridones. nih.govacs.org Furthermore, the palladium/norbornene cooperative catalysis, known as the Catellani reaction, enables a diversity-oriented dual functionalization of pre-existing iodinated 2-pyridones, allowing for the introduction of different groups at both the ortho and ipso positions. nih.gov

Copper catalysts provide an inexpensive and effective alternative for pyridone synthesis. An efficient method involves the reaction of enaminones with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). Using 10 mol% of copper(I) iodide (CuI) in acetonitrile (B52724) under a nitrogen atmosphere, highly substituted pyridones can be obtained in good to high yields (up to 90%). thieme-connect.com

Copper catalysis is also effective for C-N bond formation in the final steps of pyridone functionalization. The N-arylation of 2-pyridones with diaryliodonium salts proceeds readily at room temperature using copper chloride as a catalyst, providing a wide range of N-aryl-2-pyridones in excellent yields. acs.org A cascade Chichibabin-type cyclization followed by C-C bond cleavage and aerobic oxidation, catalyzed by copper, allows for the synthesis of 2-(1H)-pyridones from simple acetaldehydes and nitrogen donors. acs.orgnih.gov

Gold and rhodium catalysts are particularly adept at activating alkynes and facilitating cyclization and C-H functionalization reactions. A notable example is the regiodivergent C-H alkynylation of 2-pyridones using a hypervalent iodine-alkyne reagent. acs.orgacs.org Under Au(I) catalysis, the alkynylation occurs at the electron-rich C5 position. In contrast, when a Rh(III) catalyst is used with a pyridyl directing group on the nitrogen, the selectivity switches to the C6 position via a chelation-assisted mechanism. acs.org

Gold catalysts also enable the cycloisomerization of N-alkenyl alkynylamides to form substituted 2-pyridones. organic-chemistry.org This transformation proceeds through the activation of the alkyne by a cationic Au(I)/phosphine complex, triggering the cyclization cascade.

The following table provides a summary of transition metal-catalyzed reactions for the synthesis and functionalization of pyridone frameworks.

Table 3: Transition Metal-Catalyzed Strategies for Pyridone Synthesis| Metal Catalyst | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Palladium | Cross-Coupling (Suzuki) | 4-Triflyloxy-2-pyridone, Aryl Boronic Acid | Functionalization at the C4 position. thieme-connect.com |

| Palladium | Direct C-H Arylation | 4-Hydroxy-2-pyridone, Aryl Boronic Acid | Functionalization at the C3 position. rsc.org |

| Copper | Annulation | Enaminone, Activated Alkyne | Selective synthesis of polysubstituted pyridones. thieme-connect.com |

| Copper | N-Arylation | 2-Pyridone, Diaryliodonium Salt | Mild, room-temperature C-N bond formation. acs.org |

| Gold (I) | C-H Alkynylation | 2-Pyridone, Hypervalent Iodine-Alkyne | Regioselective functionalization at the C5 position. acs.org |

| Rhodium (III) | C-H Alkynylation | N-(2-pyridyl)-2-pyridone, Hypervalent Iodine-Alkyne | Directing-group controlled functionalization at the C6 position. acs.org |

Multicomponent Reaction (MCR) Strategies towards Pyridone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have emerged as powerful tools in organic synthesis. rsc.orgrsc.org These reactions are highly atom-economical and step-efficient, making them ideal for the rapid generation of molecular diversity. rsc.orgnih.gov Various MCR strategies have been successfully employed to construct the 2-pyridone scaffold.

One notable example is the four-component reaction for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov This reaction utilizes (hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate in refluxing ethanol to afford the desired products in yields ranging from 62–92%. nih.gov Another approach involves a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, mediated by triethylamine in refluxing ethanol, to produce pyrano[3,2-c]pyridones in high yields (75–98%). rsc.orgnih.gov

The versatility of MCRs is further demonstrated in the one-pot, three-component synthesis of 3,4,6-triaryl-2(1H)-pyridones from aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride. rsc.org This method provides access to a range of polysubstituted 2-pyridones. rsc.org Additionally, a four-component reaction involving Meldrum's acid, a β-keto-ester derivative, an aromatic aldehyde, and ammonium acetate has been utilized to synthesize 3,4-dihydro-2(1H)-pyridones. mdpi.compreprints.org

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Four-component | (Hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, ammonium acetate | Refluxing ethanol, 10-12 h | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | 62-92 | nih.gov |

| Three-component | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, refluxing ethanol, 50 min | Pyrano[3,2-c]pyridones | 75-98 | rsc.orgnih.gov |

| Three-component | Aromatic aldehydes, substituted acetophenones, phenyl acetamides | Sodium hydride, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | 58-82 | rsc.org |

| Four-component | Meldrum's acid, β-keto-ester, aromatic aldehyde, ammonium acetate | Ethanol or acetic acid, reflux | 3,4-Dihydro-2(1H)-pyridones | 15-high | mdpi.compreprints.org |

Environmentally Benign Synthetic Protocols for 2-Pyridones

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods that minimize waste and energy consumption. researchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are two prominent green chemistry approaches that have been successfully applied to the synthesis of 2-pyridones. researchgate.networdpress.com

Microwave irradiation has been widely adopted in organic synthesis due to its ability to accelerate reaction rates, improve yields, and enhance product selectivity through efficient and uniform heating. jmaterenvironsci.com The synthesis of 2-pyridones and their fused analogs has greatly benefited from microwave-assisted organic synthesis (MAOS). semanticscholar.orgdoaj.orgresearchgate.net

For instance, a one-pot condensation for the synthesis of N-substituted 2-pyridone moieties has been developed using microwave irradiation, offering a highly selective and promising method for accessing N-alkyl-2-pyridones. mdpi.com Another efficient protocol involves the microwave-assisted synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones from 1,3-diaryl propen-1-ones and cyanoacetamide under solvent-free conditions, resulting in excellent yields and high purity. researchgate.net Furthermore, a novel and efficient procedure for the synthesis of 2-pyridones and 2-aminopyridines from the same enaminone has been developed under microwave irradiation and solvent-free conditions. jmaterenvironsci.com This protocol offers higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. jmaterenvironsci.com A three-component reaction for the synthesis of functionalized 2-pyridones has also been reported using Cs2CO3 as a catalyst under microwave heating. acs.org

| Reactants | Conditions | Product Type | Advantages | Reference |

|---|---|---|---|---|

| Various agents for N-substitution | One-pot multicomponent reaction, microwave | N-substituted 2-pyridones | High selectivity | mdpi.com |

| 1,3-Diaryl propen-1-ones, cyanoacetamide | Potassium hydroxide, microwave, solvent-free | 4,6-Disubstituted 3-cyanopyridin-2(1H)-ones | Excellent yields, high purity | researchgate.net |

| Enaminone, ethyl 2-cyanoacetate, primary amine | Microwave, solvent-free | 2-Pyridones | Higher yields, short reaction times, mild conditions | jmaterenvironsci.com |

| Dialkyl 2-(alkoxymethylene)malonate, amines, terminal alkyne ester | Cs2CO3, microwave, 65 °C, solvent-free | Functionalized 2-pyridones | Good to excellent yields | acs.org |

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, also known as solid-state reactions, offer numerous advantages, including reduced pollution, lower costs, and simplified processing. jmaterenvironsci.com

An eco-friendly, catalyst- and solvent-free thermal multicomponent domino reaction has been developed for the synthesis of diverse and functionalized 2-pyridone derivatives in good yields. wordpress.com This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and ring-opening/ring-closure reactions. wordpress.com Another example is the solventless synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones via a four-component reaction of aromatic aldehydes, malononitrile, and acetyl-3H-benzo[f]chromen-3-one in the presence of sodium hydroxide. rsc.orgnih.gov This method is characterized by high yields and short reaction times. rsc.orgnih.gov Additionally, a simple and efficient procedure for the synthesis of 3-cyano-2-pyridone derivatives from enaminonitriles and primary amines under solvent-free conditions has been reported, offering the advantage of high yields and environmental friendliness. researchgate.net

Post-Synthetic Functionalization and Derivatization of Pyridone Cores

Post-synthetic functionalization of the pre-formed 2-pyridone ring is a powerful strategy for accessing a wide range of derivatives. researchgate.net Direct C-H bond activation has emerged as one of the most efficient methods for installing substituents onto the pyridone core. researchgate.netnih.gov

The electronic nature of the 2-pyridone ring, with its electron-rich C3 and C5 positions and electron-deficient C4 and C6 positions, allows for site-selective functionalization. nih.gov For example, regioselective alkenylation and alkylation at the C6 position of 2-pyridone derivatives have been achieved through nickel/AlMe3 catalysis. researchgate.net The coordination of the carbonyl oxygen to a Lewis acid cocatalyst is believed to direct the regioselective activation of the C-H bond. researchgate.net

The nitro group can also be used to activate the pyridone scaffold for functionalization. mdpi.com 5-Nitro-2-pyridones can act as dienophiles in Diels-Alder reactions with electron-rich dienes to form fused aza-heterocycles. mdpi.com Furthermore, 4-hydroxy-2-pyridone derivatives can be prepared and subsequently reacted with aldehydes to yield bis(pyridyl)methanes. nih.gov The O-functionalization of 4-hydroxy-6-alkyl-2-pyrones has been achieved through Mitsunobu reactions and oxa-Michael additions, allowing for the installation of more complex functionality on the hydroxyl group. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 4 Acetoxy 2 Pyridone and Pyridone Scaffolds

Detailed Reaction Pathway Elucidation

Elucidating the detailed reaction pathways involving 4-acetoxy-2-pyridone and other pyridone scaffolds often reveals complex, multi-step processes involving various intermediates and transition states. For instance, in certain heterocyclic [4+2] cycloaddition reactions involving pyridinium (B92312) ions and enol ethers, computational analyses have demonstrated a stepwise bond formation mechanism rather than a concerted one. The calculated transition states and intermediates in these reactions have been instrumental in explaining observed high diastereoselectivity, often attributed to electrostatic interactions within the reaction complex. researchgate.net

Beyond cycloadditions, the decomposition pathways of pyridyl radicals have been extensively investigated. For example, studies on the o-pyridyl radical have elucidated multi-channel decomposition reactions, including ring contraction and the formation of seven-membered ring intermediates. These investigations, often employing density functional theory (DFT), map out the potential energy surfaces and identify primary products such as acetylene (B1199291) and cyanoacetylene, revealing the energetic feasibility of various channels. chemrxiv.orgnih.gov Similarly, the pyrolysis of pyridine (B92270) itself has been explored, identifying initial steps such as internal hydrogen transfer and C-H bond homolysis, followed by a series of subsequent transformations leading to products like HCN. researchgate.net

C-H Functionalization Mechanisms with Pyridone Substrates

C-H functionalization, particularly acetoxylation, is a powerful strategy for transforming inert C-H bonds into valuable C-O bonds. Pyridone substrates play a crucial role in many such palladium-catalyzed processes.

Palladium(II)-Catalyzed C-H Acetoxylation in Pyridone Systems

Palladium(II)-catalyzed C-H acetoxylation reactions involving pyridone systems are characterized by intricate catalytic cycles. Mechanistic investigations of these reactions, often utilizing substrates like 2-ortho-tolylpyridine, indicate that cyclopalladation is frequently the rate-limiting step. nih.gov However, the precise intimate mechanism of C-H activation can vary significantly depending on the palladium catalyst and ligands employed. For instance, the mechanism of PdCl-catalyzed chlorination differs from Pd(OAc)-catalyzed acetoxylation. nih.gov

The impact of pyridine ligands on Pd-catalyzed C-H acetoxylation of arenes has been a subject of detailed study. C-H activation is consistently identified as the rate-limiting step across various catalyst compositions. The nature of the palladium resting state is significantly influenced by the ratio of Pd(OAc) to pyridine. For example, Pd(OAc) typically rests as an acetate-bridged dimer, while a 1:2 ratio with pyridine forms a monomeric (pyridine)Pd(OAc) complex. A highly active catalyst generated from a 1:1 combination of Pd(OAc) and pyridine is proposed to exist as a dimeric structure, [(pyridine)Pd(OAc)]. acs.orgresearchgate.net

Pyridone motifs have been identified as efficient ligands for facilitating C-H bond cleavage in concerted metalation-deprotonation (CMD) processes. Computational studies have shown that the involvement of two 2-pyridone ligands can lead to lower energetic barriers throughout the catalytic cycle compared to acetate (B1210297) pathways, particularly in remote meta-selective C-H functionalization of biaryls. nih.gov The design of bifunctional tautomeric ligands, capable of switching between pyridone and pyridine coordination modes, has been explored to leverage the pyridone form for C-H activation and the pyridine form for subsequent O activation in aerobic C-H hydroxylation reactions. nih.gov Palladium(II)-catalyzed acetoxylation of 2H-indazoles, utilizing the indazole as an inherent directing group, further exemplifies the utility of these systems. researchgate.net

Impact of Lewis Basicity on Catalytic Efficiency and Strategies for Mitigation

The Lewis basicity of pyridone substrates and ligands plays a critical role in the efficiency of catalytic reactions, particularly in C-H functionalization. High Lewis basicity can sometimes lead to catalyst poisoning or alter the preferred reaction pathway, for example, by promoting undesired side reactions or affecting the stability of catalytic intermediates.

In the context of nucleophilic reactivity, pyridinamide ion pairs have been shown to exhibit significantly higher nucleophilicities compared to established organocatalysts like 4-(dimethylamino)pyridine (DMAP). Their nucleophilicities correlate well with their Lewis basicities, providing quantitative guidelines for the design of highly active Lewis base catalysts. uni-regensburg.de Conversely, in certain enantioselective cyclopropanation reactions, the attenuation of the Lewis basicity of a chiral 4-MeO-Pyridine (MOPY) catalyst has been shown to lead to improved catalytic efficiency, suggesting that an optimal balance of basicity is crucial. osi.lv

Strategies to mitigate the negative impact of excessive Lewis basicity or to harness its effects include:

Ligand Design: Modifying the electronic properties of pyridone ligands to fine-tune their Lewis basicity. For example, incorporating electron-withdrawing groups can reduce basicity, potentially leading to improved catalytic efficiency by lowering free energy barriers. rsc.org

Tautomerization: Designing ligands that can undergo tautomerization, such as between pyridone and pyridine forms, to present different Lewis basicity profiles at different stages of the catalytic cycle, thereby facilitating specific steps like C-H activation or oxidant activation. nih.gov

Controlling Ambident Behavior: For pyridone anions, which exhibit ambident behavior (O- and N-alkylation), specific reaction conditions or additives (e.g., NaH, LiBr, CsF, or iodide salts) can be employed to control the regioselectivity and favor N-alkylation, thus avoiding the formation of unwanted O-alkylated products. core.ac.uk

Synergistic Contributions: In some catalytic systems, Lewis base functionalities, such as nitrogen sites in pyridine-based hyper-cross-linked polymers, can synergistically contribute to the adsorption and activation of substrates (e.g., CO), leading to enhanced catalytic performance. researchgate.net

Computational Mechanistic Studies of Pyridone Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving pyridone scaffolds, providing insights that are often challenging to obtain experimentally.

Modeling of Transition States and Intermediates

Computational studies are extensively used to model and characterize transition states and intermediates, offering a detailed understanding of reaction pathways and energy landscapes. For pyridone reactions, this involves mapping potential energy surfaces (PES) to identify the structures and energies of key species along the reaction coordinate. rsc.orgresearchgate.net

In palladium(II)-catalyzed C-H functionalization reactions, DFT calculations have been crucial in elucidating the structures of ligand-containing dimeric transition states that dictate selectivity, such as the meta-selectivity observed in biphenyl (B1667301) C-H olefination. These studies can reveal how specific pyridone ligands assist in C-H bond cleavage during the concerted metalation-deprotonation (CMD) process, leading to lower energy barriers. nih.gov

Recent computational mechanistic studies on Pd(II)-catalyzed γ-C(sp)-H lactamization reactions, facilitated by 2-pyridone ligands, have successfully identified the actual active species and various intermediates. These studies have modeled the transition states for key steps, such as C-H bond activation and C-N bond annulation, providing a comprehensive understanding of the catalytic process. Furthermore, such computational insights enable the rational design of novel pyridone ligands that can significantly lower free energy barriers, thereby improving catalytic efficiency. For example, the incorporation of electron-withdrawing groups or the use of bidentate pyridine/pyridone ligands has been computationally shown to substantially decrease activation energies. rsc.org

The thermal decomposition of pyridine and its radicals has also been investigated using computational methods (e.g., semi-empirical PM3 and B3LYP). These studies optimize the structures of transition states and intermediates, providing activation energies and heats of formation for various pyridyl radicals and their subsequent decomposition fragments. researchgate.netnih.gov

Advanced Spectroscopic and Spectrometric Characterization of 4 Acetoxy 2 Pyridone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR techniques used for the structural assignment of organic compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-acetoxy-2-pyridone, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the pyridone ring would appear in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the acetoxy group. The methyl protons of the acetoxy group would be observed as a singlet in the upfield region, likely around 2.0-2.5 ppm, due to the shielding effect of the adjacent carbonyl group. The N-H proton of the pyridone ring would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are anticipated. The carbonyl carbons of the pyridone ring and the acetoxy group would resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The carbons of the pyridone ring would appear in the region of 100-150 ppm. The methyl carbon of the acetoxy group would be found in the upfield region, generally between 20 and 30 ppm.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below.

| ¹H NMR | Data |

| Chemical Shift (δ) ppm | Multiplicity |

| ~7.5 | d |

| ~6.8 | d |

| ~6.2 | dd |

| ~2.3 | s |

| ¹³C NMR | Data |

| Chemical Shift (δ) ppm | |

| ~169 | |

| ~163 | |

| ~150 | |

| ~140 | |

| ~110 | |

| ~105 | |

| ~21 |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity between atoms and providing insights into the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbon atoms. For this compound, cross-peaks would be observed between the coupled protons on the pyridone ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the pyridone ring and the methyl group of the acetoxy function.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the C=O stretching vibration of the ester carbonyl group would be expected around 1760 cm⁻¹. The C=O stretching of the pyridone ring would likely appear at a lower frequency, around 1650 cm⁻¹, due to amide resonance. The N-H stretching vibration of the pyridone ring would be observed as a broad band in the region of 3200-3400 cm⁻¹. Other characteristic peaks would include C-O stretching for the ester group and C-H stretching for the aromatic ring and the methyl group.

A table summarizing the expected FT-IR absorption bands is provided below.

| FT-IR | Data |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | ~1760 |

| C=O Stretch (Pyridone) | ~1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ester) | 1000-1300 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated system, is expected to show absorption bands in the UV region. Substituted 2-pyridones typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. mdpi.comdiva-portal.org The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridone ring. For this compound, the absorption maxima (λmax) would provide insights into the extent of conjugation and the electronic effects of the acetoxy group on the pyridone chromophore. The parent 2(1H)-pyridinone shows absorption maxima around 225 nm and 300 nm. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) as a neutral ketene (B1206846) molecule or an acetyl radical, leading to a prominent fragment ion. Other fragmentations could involve the cleavage of the pyridone ring.

A hypothetical fragmentation pattern is outlined in the table below.

| Mass Spectrometry | Data |

| m/z | Assignment |

| [M]⁺ | Molecular Ion |

| [M - 42]⁺ | Loss of ketene (CH₂=C=O) |

| [M - 43]⁺ | Loss of acetyl radical (CH₃CO•) |

Computational Chemistry Methodologies Applied to 4 Acetoxy 2 Pyridone Research

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are foundational for understanding the intrinsic properties of molecules at an atomic and electronic level. These methods are extensively applied to pyridone systems to elucidate their stable conformations, electronic states, and energy landscapes.

Density Functional Theory (DFT) is a widely utilized quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for studying a range of molecular systems, including complex organic molecules like pyridones. DFT has been extensively applied to various pyridone derivatives to investigate their molecular and electronic structures.

For instance, DFT calculations have been employed to determine the molecular geometry, frontier molecular orbital (FMO) energies, and thermodynamic properties of pyridin-2-one derivatives. These studies can reveal the flexible motifs and various possible conformations of such compounds nih.gov. DFT is also instrumental in identifying active sites within molecules and exploring their chemically reactive parameters nih.gov. In the context of catalytic reactions involving pyridone ligands, DFT studies have been crucial for understanding reaction mechanisms, including lowering the energy of critical intermediates and transition states chem960.comuni.lufishersci.ie. The role of 2-pyridone ligands in assisting C-H bond cleavage in concerted metalation-deprotonation (CMD) processes has been elucidated through DFT calculations uni.lu. Furthermore, DFT has been used to predict the electronic properties of pyridone derivatives, and these theoretical predictions have shown good correlation with experimental Nuclear Magnetic Resonance (NMR) data googleapis.com. The tautomerism of 2-pyridone and 4-pyridone, a critical aspect of their chemical identity, has also been thoroughly investigated using DFT, providing insights into their relative stabilities in different phases rna-society.org.

Ab initio methods, which are based solely on fundamental physical constants and quantum mechanics without empirical parameters, offer higher levels of accuracy for molecular systems, albeit with greater computational cost. These methods are typically employed for high-level calculations, particularly for smaller systems or for benchmarking DFT results.

Ab initio molecular orbital calculations have been performed to investigate the structural, energetic, and electronic properties of substituted pyridines, which are structurally related to pyridones. Specifically for pyridone tautomerism, ab initio calculations have been carried out on 2,4-pyridinediol, 4-hydroxy-2-pyridinone, and 2-hydroxy-4-pyridinone. These studies consider various factors such as geometry optimization, the inclusion of polarization functions, electron correlation, and zero-point energy corrections to accurately determine the relative stabilities of different tautomeric forms rna-society.org. For the 2-hydroxypyridine (B17775)/2-pyridone tautomerization, high-level ab initio calculations, such as those employing the QCISD(T) level of theory with large basis sets, have been used to obtain precise tautomerization energies. The insights gained from these high-level calculations on pyridone tautomers are directly relevant to understanding the preferred forms and electronic characteristics of 4-acetoxy-2-pyridone.

Simulation and Prediction of Spectroscopic Data

Computational chemistry plays a vital role in simulating and predicting spectroscopic data, which aids in the characterization and identification of chemical compounds. For pyridone derivatives, theoretical predictions of spectra can be compared with experimental results to confirm structural assignments and understand electronic transitions.

DFT calculations can predict electronic properties that are directly correlated with experimental NMR data, assisting in the structural elucidation of pyridone-containing compounds googleapis.com. Beyond NMR, quantum chemical methods, such as Time-Dependent Density Functional Tight-Binding (TD-DFTB), have been employed to predict Ultraviolet-Visible (UV-vis) absorption spectra of organic molecules, a technique highly applicable to pyridones for understanding their electronic excitation characteristics. Furthermore, advanced machine learning protocols, when combined with quantum mechanical calculations, are being developed for the accurate prediction of full absorption spectra, demonstrating the potential for high-throughput spectroscopic analysis of novel compounds like this compound. Experimental spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy are commonly used for pyridone derivatives, and computational methods provide a valuable complement for interpreting these spectra nih.gov.

Investigation of Intermolecular and Intramolecular Interactions

Understanding the non-covalent interactions within and between molecules is critical for predicting their physical properties, crystal packing, and biological activity. Computational methods are well-suited for detailed analyses of these interactions in pyridone systems.

Theoretical Studies of Reactivity and Selectivity

Computational chemistry is an indispensable tool for exploring the reactivity and selectivity of chemical compounds, offering mechanistic insights that are often difficult to obtain experimentally. For this compound and related pyridones, theoretical studies can predict preferred reaction pathways, transition states, and the influence of substituents on reaction outcomes.

PubChem CIDs of Mentioned Compounds

Q & A

Q. What are the key synthetic methodologies for preparing 4-Acetoxy-2-pyridone in laboratory settings?

A robust approach involves cyclocondensation reactions using acetylacetone derivatives under solvent-free conditions, which minimize side reactions and improve regioselectivity. For example, Kibou et al. (2011) demonstrated efficient synthesis of 2-pyridones via microwave-assisted reactions, achieving high yields by optimizing catalyst choice (e.g., acidic or basic conditions) . Additionally, regioselective acetylation at the 4-position can be achieved using acetic anhydride in the presence of a Lewis acid catalyst like BF₃·Et₂O .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regiochemistry and tautomeric states. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy monitors electronic transitions indicative of conjugation. Chromatographic purity (HPLC/GC-MS) should be assessed using reverse-phase C18 columns with acetonitrile/water gradients. For example, Liu et al. (2019) employed HRMS and ¹⁹F NMR to characterize fluorinated pyrimidine analogs, ensuring structural fidelity .

Q. What safety protocols are essential when handling this compound derivatives in experimental workflows?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory due to potential skin/eye irritation (Category 2A hazards). Work under fume hoods to avoid inhalation, and store compounds in airtight containers away from moisture. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed chemical waste services, as outlined in safety data sheets for structurally related pyridones .

Q. What are the primary challenges in achieving regioselective substitution in pyridone derivatives during synthesis?

Competing reactivity at the 3- and 5-positions often complicates regioselectivity. Cherry et al. (2003) addressed this by using sterically hindered bases (e.g., LDA) to direct electrophilic substitution to the 4-position, achieving >80% selectivity in 4,6-disubstituted pyridones . Solvent polarity and temperature also play critical roles in stabilizing transition states.

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound analogs?

Systematic screening of catalysts (e.g., p-TsOH vs. H₂SO₄), solvent polarity (DMF vs. THF), and temperature (reflux vs. RT) is essential. For instance, Dzierba et al. (2004) improved yields of pyrido-pyrazinones by 30% through stepwise heating (60°C → 100°C) to prevent premature cyclization . Reaction progress should be monitored via TLC or in situ IR spectroscopy.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately predicts HOMO-LUMO gaps and charge distribution. Becke’s exchange-correlation functional (1993) achieved <2.4 kcal/mol deviation in thermochemical properties for similar heterocycles, enabling mechanistic insights into tautomerization and electrophilic reactivity .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SHELX software suite) determines bond angles, torsion angles, and hydrogen-bonding networks. Sheldrick’s refinement protocols (e.g., SHELXL) are widely used for small-molecule crystallography, resolving ambiguities in tautomeric forms and crystal packing effects . For labile compounds, low-temperature (100 K) data collection minimizes thermal motion artifacts.

Q. What strategies address conflicting reactivity data in pyridone-based reaction mechanisms?

Contradictory results often arise from solvent polarity or trace metal impurities. Systematic replication under inert atmospheres (argon/glovebox) and controlled humidity is critical. Coursera’s qualitative research framework (2015) recommends triangulating kinetic data (e.g., Eyring plots), computational modeling, and isotopic labeling (²H/¹³C) to validate proposed mechanisms .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?

Polar aprotic solvents (DMSO, DMF) stabilize the keto form via hydrogen-bond acceptance, while nonpolar solvents (toluene) favor enol tautomers. UV-Vis and ¹H NMR titration experiments (e.g., in CDCl₃ vs. DMSO-d₆) quantify equilibrium constants, as demonstrated by Elassar (2011) for 3-cyano-4,6-dimethyl-2-pyridone .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in pyridone derivatives?

Variable-temperature (VT) NMR identifies slow-exchange processes (e.g., ring puckering), while NOESY/ROESY experiments map through-space interactions in tautomeric systems. For fluorinated analogs, ¹⁹F NMR provides sensitivity to electronic environment changes, as shown in Liu et al. (2019) for 4-fluoro-pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.